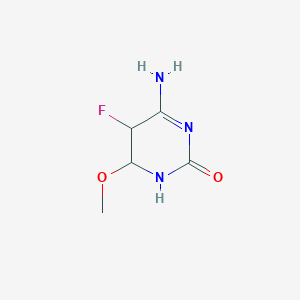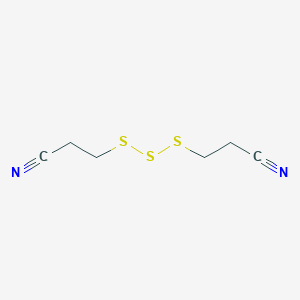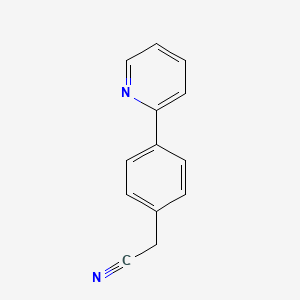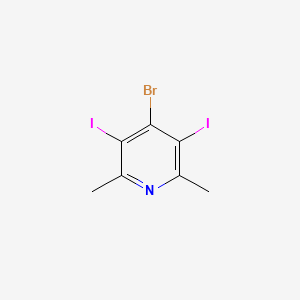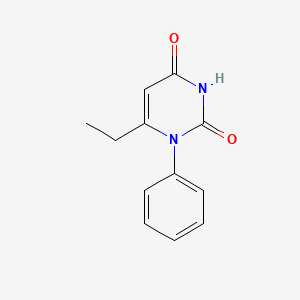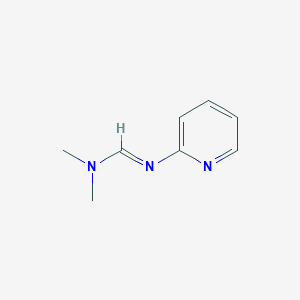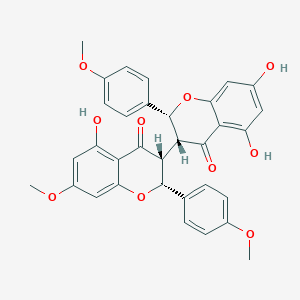
ChamaejasmeninC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chamaejasmenin C is a biflavanone compound isolated from the roots of the plant Stellera chamaejasme L., which belongs to the Thymelaeaceae family . This plant is a well-recognized traditional Chinese herbal medicine, widely distributed in the north and southwest of China. The roots of Stellera chamaejasme L. have been used for the treatment of various ailments, including scabies, tinea, stubborn skin ulcers, chronic tracheitis, and tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions: Chamaejasmenin C can be isolated from the roots of Stellera chamaejasme L. through a series of extraction and purification steps. The process typically involves the use of solvents such as methanol and ethyl acetate. The crude extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify chamaejasmenin C .
Industrial Production Methods: While there is limited information on the large-scale industrial production of chamaejasmenin C, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve solvent extraction, chromatographic separation, and crystallization to obtain pure chamaejasmenin C.
化学反应分析
Types of Reactions: Chamaejasmenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions:
Oxidation: Chamaejasmenin C can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Substitution reactions may involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chamaejasmenin C may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
Chamaejasmenin C has been the subject of extensive scientific research due to its potential therapeutic properties. Some of its notable applications include:
Anti-cancer Activity: Chamaejasmenin C has shown potent anti-proliferative effects in various human solid tumor cell lines.
Antifungal Activity: The compound exhibits antifungal properties, particularly against Pyricularia oryzae, a pathogenic fungus that affects rice crops.
Nematicidal Activity: Chamaejasmenin C has demonstrated nematicidal activity against pine wood nematode (Bursaphelenchus xylophilus), which is responsible for pine wilt disease.
作用机制
相似化合物的比较
Chamaejasmenin C belongs to a group of biflavanones, which includes several structurally related compounds. Some of the similar compounds are:
Chamaejasmenin B: Another biflavanone isolated from Stellera chamaejasme L., known for its anti-cancer and antifungal properties.
Neochamaejasmin B: A biflavanone with similar anti-cancer activities.
Chamaejasmenin C is unique due to its potent nematicidal activity, which is not commonly observed in other biflavanones.
属性
分子式 |
C33H28O10 |
|---|---|
分子量 |
584.6 g/mol |
IUPAC 名称 |
(2R,3R)-5,7-dihydroxy-3-[(2R,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m0/s1 |
InChI 键 |
RCENZFSDCKZBLJ-IKFSTVPESA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


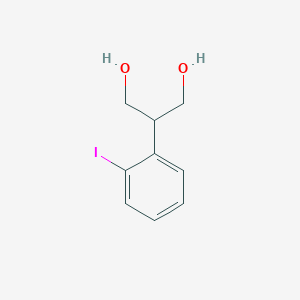



![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
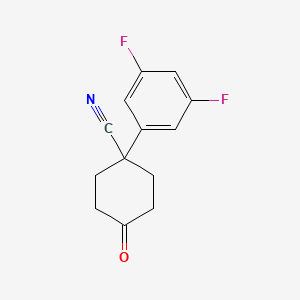
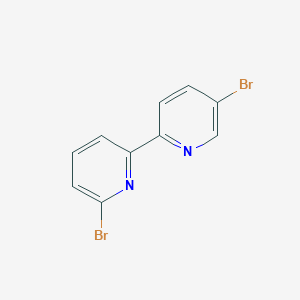
![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)
